

Foxo1-IN-3 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Foxo1-IN-3

Cat. No.: B10857972

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Application Notes and Protocols: Foxo1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foxo1-IN-3 is a highly selective and orally active inhibitor of the Forkhead box protein O1 (FOXO1). FOXO1 is a key transcription factor involved in a multitude of cellular processes, including metabolism, cell proliferation, and differentiation.^{[1][2]} Its dysregulation is implicated in various diseases, making it a significant target for therapeutic development. These application notes provide detailed information on the solubility of **Foxo1-IN-3**, protocols for its use, and an overview of its biological context.

Chemical Properties

Property	Value	Reference
Molecular Formula	C22H23N7O	[3]
Molecular Weight	401.46 g/mol	[3]
CAS Number	2451093-95-9	[3]
Appearance	Solid, Off-white to yellow	

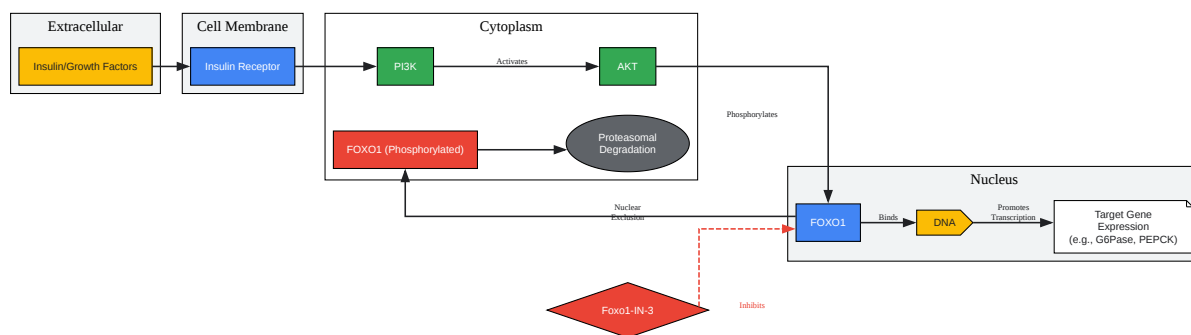
Solubility Data

The solubility of a compound is a critical factor in its experimental application, both in vitro and in vivo. **Foxo1-IN-3** exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of small molecule inhibitors.

Solvent	Concentration	Remarks	Reference
DMSO	100 mg/mL (249.09 mM)	Ultrasonic assistance may be required. The use of new, non-hygroscopic DMSO is recommended as water content can significantly impact solubility.	

Signaling Pathway

FOXO1 is a critical downstream effector of the insulin and growth factor signaling pathways. Its activity is primarily regulated by the PI3K/AKT signaling cascade. In the absence of insulin or growth factors, FOXO1 is localized in the nucleus, where it binds to the promoters of target genes involved in processes like gluconeogenesis. Upon insulin stimulation, the PI3K/AKT pathway is activated, leading to the phosphorylation of FOXO1. Phosphorylated FOXO1 is then excluded from the nucleus and subsequently targeted for degradation. By inhibiting FOXO1, **Foxo1-IN-3** can modulate the expression of these target genes.





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